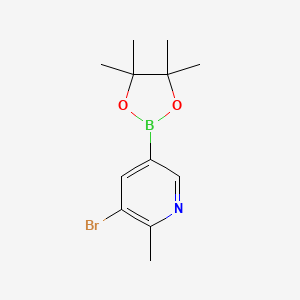

3-Bromo-2-methylpyridine-5-boronic acid pinacol ester

Description

3-Bromo-2-methylpyridine-5-boronic acid pinacol ester (CAS: 1256360-43-6) is a heteroaryl boronic ester featuring a pyridine ring substituted with bromine at position 3, a methyl group at position 2, and a pinacol-protected boronic acid at position 5 . Its molecular formula is C₁₂H₁₆BBrNO₂, with a molecular weight of 312.98 g/mol.

Properties

IUPAC Name |

3-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO2/c1-8-10(14)6-9(7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUAYBIJFGBNEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylpyridine-5-boronic acid pinacol ester typically involves the reaction of 3-Bromo-2-methylpyridine with pinacol boronic ester under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylpyridine-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly used in Suzuki–Miyaura coupling to form carbon-carbon bonds.

Oxidation and Reduction Reactions: Though less common, these reactions can modify the boronic ester group.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a catalytic approach.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or cesium fluoride, to facilitate the reaction.

Solvents: Organic solvents like toluene or tetrahydrofuran are commonly used.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound, which is valuable in pharmaceuticals and materials science .

Scientific Research Applications

Synthetic Chemistry

3-Bromo-2-methylpyridine-5-boronic acid pinacol ester serves as a versatile building block in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows chemists to create a variety of aromatic and heteroaromatic compounds .

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl or vinyl halides and boronic acids. |

| Oxidation and Reduction | Can undergo oxidation/reduction to yield various functionalized derivatives. |

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential in drug development. Its derivatives have shown promise in the synthesis of compounds with antitumor , anti-inflammatory , and antimicrobial activities.

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antibacterial | Disruption of bacterial cell wall synthesis; effective against strains. | |

| Antiviral | Inhibits viral replication processes, particularly against herpesviruses. |

Recent studies have indicated that the compound exhibits significant antibacterial activity against various strains, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM.

Industrial Applications

The compound is also utilized in the production of advanced materials, particularly in the electronics industry. It plays a critical role in the synthesis of organic light-emitting diodes (OLEDs) and other electronic components due to its unique electronic properties derived from its molecular structure.

Case Study 1: Synthesis Optimization

A notable case study involved optimizing the synthesis conditions for producing high yields of this compound via a palladium-catalyzed Suzuki coupling reaction. The following conditions were employed:

- Starting Materials : 3-Bromo-2-methylpyridine and pinacol boronate

- Catalyst : Palladium acetate

- Solvent : Toluene

- Temperature : 100 °C for 12 hours

The product was characterized using NMR and mass spectrometry, confirming its structure and purity.

Another study focused on evaluating the biological activity of this compound against various bacterial strains. The results demonstrated that it effectively inhibited bacterial growth, showcasing its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action for 3-Bromo-2-methylpyridine-5-boronic acid pinacol ester primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. The compound participates in the transmetalation step, where the boronic ester group transfers to the palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process is crucial for the synthesis of biaryl compounds .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Based Boronic Acid Pinacol Esters

Solubility and Reactivity

Solubility Trends :

- Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example, phenylboronic acid pinacol ester dissolves readily in chloroform and ketones .

- The 3-bromo-2-methylpyridine-5-boronic acid pinacol ester is expected to have moderate solubility in chloroform and ethers, similar to other brominated aryl boronic esters .

- Methoxy-substituted analogues (e.g., 3-methoxypyridine-5-boronic acid PE) show enhanced solubility in polar aprotic solvents like acetone .

- Reactivity in Cross-Couplings: The bromine atom in the target compound allows sequential functionalization via Suzuki-Miyaura coupling, whereas methoxy or amino substituents may necessitate deprotection or activation steps . Steric hindrance from the C2 methyl group slows coupling kinetics compared to unsubstituted pyridinyl boronic esters .

Structure-Activity Relationships (SAR)

- Enzyme Inhibition : Boronic acids (post-deprotection) often exhibit biological activity. For instance, 2-formylbenzeneboronic acid inhibits penicillin-binding protein 1b (PBP1b), while its pinacol ester precursor is inactive .

- Electrophilicity : Electron-withdrawing groups (e.g., Br, CN) enhance the electrophilicity of the boronic ester, accelerating cross-coupling reactions .

Biological Activity

3-Bromo-2-methylpyridine-5-boronic acid pinacol ester (C12H14BBrNO2) is a boron-containing compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features. The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with various biomolecules, making them valuable in therapeutic applications.

Structural Characteristics

The compound features:

- Bromine atom at the 3-position of the pyridine ring.

- Methyl group at the 2-position, which may influence its electronic properties.

- Pinacol ester moiety that enhances stability and solubility in organic solvents.

This structure allows it to participate in various chemical reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, where it serves as a boron source.

The biological activity of boronic acids is often linked to their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to inhibit enzymes involved in cellular processes, including proteasomes and kinases, leading to potential anti-cancer effects.

Biological Applications

- Anti-Cancer Properties : Boronic acids have been studied for their potential to inhibit proteasomal activity, which is crucial for the degradation of proteins involved in cell cycle regulation. This inhibition can lead to apoptosis in cancer cells.

- Enzyme Inhibition : Compounds like this compound can interact with enzymes such as serine proteases and kinases, affecting signaling pathways related to cancer and other diseases .

Research Findings

Recent studies have shown that boronic acids can effectively modulate biological pathways. For instance:

- Proteasome Inhibition : Specific studies have demonstrated that certain boronic acids can inhibit the proteasome, leading to an accumulation of pro-apoptotic factors within cancer cells .

- Cross-Coupling Reactions : The compound's role in Suzuki-Miyaura coupling has been highlighted as a method for synthesizing complex molecules that may exhibit biological activity .

Case Studies

- In Vitro Studies : Research involving various pyridine boronic acid derivatives has indicated their potential as inhibitors of Plasmodium protein kinases, which are crucial in malaria treatment strategies. The brominated derivatives showed promising activity against these targets .

- Synthesis of Peptide Mimetics : A study focused on synthesizing α-helix mimetics using this compound as a building block demonstrated its utility in creating compounds with potential therapeutic relevance in protein-protein interactions .

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H14BBrNO2 | Bromine substituent; used in Suzuki coupling |

| 3-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid pinacol ester | C18H27BClNO2 | Contains chlorine; different reactivity profile |

| 3-Bromo-4-fluorophenylboronic acid | C12H10BBrF | Fluorine substituent; used for similar applications |

Q & A

Q. How to resolve discrepancies in reported reactivity of boronic esters toward H₂O₂?

- pH-dependent reactivity : At neutral pH (7.27), the pinacol ester reacts sluggishly with H₂O₂ to form peroxo-borates (λmax = 405 nm). Under acidic conditions, hydrolysis dominates, releasing boronic acid .

- Competing pathways : Conflicting reports may arise from trace metal impurities (e.g., Cu²⁺), which catalyze oxidative deborylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.